molecular formula C5H8N4O B1298838 6-Methoxypyrimidine-2,4-diamine CAS No. 3270-97-1

6-Methoxypyrimidine-2,4-diamine

Cat. No.: B1298838
CAS No.: 3270-97-1
M. Wt: 140.14 g/mol
InChI Key: OSBMJXWHJWWZJP-UHFFFAOYSA-N
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Description

Contextualization within Pyrimidine (B1678525) Chemistry

Pyrimidine is a six-membered heterocyclic aromatic compound containing two nitrogen atoms at the first and third positions of the ring. fiveable.mewikipedia.orgnewworldencyclopedia.org This core structure is fundamental to life, forming the backbone of essential biomolecules. The most well-known pyrimidine derivatives are the nucleobases cytosine, thymine, and uracil, which are integral components of nucleic acids (DNA and RNA). wikipedia.orgnewworldencyclopedia.orgmicrobenotes.com The pyrimidine ring system is also found in thiamine (B1217682) (vitamin B1) and various synthetic compounds. wikipedia.orgresearchgate.net

The chemical properties of the pyrimidine ring are influenced by the two nitrogen atoms, which make it electron-deficient. This affects its reactivity, with the carbon at the 5-position being the most susceptible to electrophilic substitution. wikipedia.org The versatility of the pyrimidine scaffold allows for the synthesis of a vast array of derivatives with diverse biological activities. nih.govmdpi.com 6-Methoxypyrimidine-2,4-diamine is one such derivative, distinguished by the presence of two amino groups at positions 2 and 4, and a methoxy (B1213986) group at position 6. These substituents significantly influence the molecule's electronic properties, solubility, and hydrogen-bonding capabilities, making it a valuable intermediate in chemical synthesis.

Historical Perspective of Pyrimidine Derivatives in Academic Inquiry

The study of pyrimidines dates back to the 19th century. Although pyrimidine derivatives like alloxan (B1665706) were known earlier, the first laboratory synthesis of a pyrimidine, specifically barbituric acid, was reported by Grimaux in 1879. wikipedia.org The systematic investigation of pyrimidines began in 1884 with Pinner, who synthesized derivatives by condensing ethyl acetoacetate (B1235776) with amidines and coined the name "pyrimidin" in 1885. wikipedia.orgumich.edu The parent, unsubstituted pyrimidine molecule was first prepared in 1900 by Gabriel and Colman. wikipedia.org

Throughout the 20th century, the significance of pyrimidine derivatives grew exponentially with the discovery of their roles in biological systems, most notably as components of nucleic acids. researchgate.net This led to extensive research into their synthesis and biological functions. nih.gov In 1948, Hitchings' observation that organisms requiring exogenous purines could be inhibited by purine (B94841) analogs sparked the investigation of pyrimidine analogs as antimetabolites. researchgate.net This led to the development of a large number of 2,4-diaminopyrimidine (B92962) derivatives as potent inhibitors of dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis. researchgate.net This historical context of developing substituted diaminopyrimidines as enzyme inhibitors laid the groundwork for the later interest in scaffolds like this compound in modern drug discovery. researchgate.net

Significance of this compound as a Core Scaffold in Advanced Research

This compound serves as a privileged scaffold in advanced chemical research, particularly in the field of medicinal chemistry. A "scaffold" refers to a core molecular structure that acts as a framework upon which various functional groups can be attached to create a library of new compounds with potentially enhanced or specific biological activities. The dual amino and methoxy groups on this pyrimidine core provide unique electronic and steric properties, making it a versatile starting point for creating more complex molecules.

The 2,4-diaminopyrimidine moiety is a critical structural feature for inhibiting various enzymes. nih.gov Research has shown that this core can be modified to create potent and selective inhibitors of key cellular targets. For example, the diaminopyrimidine structure is crucial for the inhibitory activity of certain cyclin-dependent kinase (CDK) inhibitors, which are important in cancer research. nih.gov By using the this compound scaffold, chemists can synthesize analogs that target specific kinases.

Furthermore, the 2,4-diaminopyrimidine structure is a well-established pharmacophore for inhibitors of dihydrofolate reductase (DHFR). researchgate.netnih.gov Derivatives of this compound have been investigated as potential antifolate agents. The ability to readily modify the scaffold allows for fine-tuning the molecule's properties to achieve desired selectivity and activity against enzymes from different species, including pathogenic microbes. researchgate.net The development of pyrimidine-4,6-diamine derivatives has also led to potent and selective inhibitors of Janus kinase 3 (JAK3), an attractive target for treating autoimmune diseases. nih.gov

The strategic importance of this scaffold lies in its ability to participate in various chemical reactions, allowing for the attachment of different substituents to explore structure-activity relationships (SAR). This process is fundamental to rational drug design, where understanding how specific structural changes affect a molecule's interaction with a biological target is key to developing effective therapeutic agents. tandfonline.com

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 3270-97-1 sigmaaldrich.comchemspider.com
Molecular Formula C₅H₈N₄O sigmaaldrich.com
Molecular Weight 140.14 g/mol N/A
IUPAC Name This compound sigmaaldrich.com
Melting Point 162.0-166.0 °C sigmaaldrich.com
Boiling Point 429.4±48.0 °C at 760 mmHg sigmaaldrich.com
Physical Form Solid sigmaaldrich.com
InChI Key OSBMJXWHJWWZJP-UHFFFAOYSA-N sigmaaldrich.com

Table 2: Research Findings on Derivatives of the Diaminopyrimidine Scaffold

Derivative ClassTargetResearch FocusKey FindingSource
2,4-Diamino-5-ketopyrimidines Cyclin-Dependent Kinases (CDK1, CDK2, CDK4)Anticancer AgentsThe diaminopyrimidine core was identified as a critical structure for potent and selective ATP-competitive inhibition of CDKs. nih.gov
Pyrido[2,3-d]pyrimidines Dihydrofolate Reductase (DHFR)Antitumor AgentsA 2,4-diamino-substituted pyridopyrimidine was found to be a potent lipid-soluble inhibitor of mammalian DHFR with significant antitumor activity. nih.gov
Tetrahydropyrido[4,3-d]pyrimidines Dihydrofolate Reductase (DHFR)Antifolate Activity (Antiparasitic)A 2,4-diamino-substituted derivative showed greater selectivity for P. carinii and T. gondii DHFR over the rat enzyme compared to established drugs. researchgate.net
Pyrimidine-4,6-diamine Derivatives Janus Kinase 3 (JAK3)Autoimmune Disease TherapyA designed compound exhibited excellent JAK3 inhibitory activity (IC₅₀ = 2.1 nM) and high selectivity, potentially by interacting with a unique cysteine residue (Cys909) in the kinase. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methoxypyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O/c1-10-4-2-3(6)8-5(7)9-4/h2H,1H3,(H4,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSBMJXWHJWWZJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=C1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10355715
Record name 6-Methoxypyrimidine-2,4-diamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3270-97-1
Record name 6-Methoxypyrimidine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Diamino-6-methoxypyrimidine
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Synthetic Methodologies and Reaction Pathways for 6 Methoxypyrimidine 2,4 Diamine

Established Synthetic Routes to the 2,4-Diaminopyrimidine (B92962) Core with Methoxy (B1213986) Substitution

The most common and well-documented approaches to synthesizing 6-Methoxypyrimidine-2,4-diamine rely on the inherent reactivity of the pyrimidine (B1678525) ring, particularly its susceptibility to nucleophilic attack at specific positions.

Nucleophilic Substitution Reactions in Pyrimidine Synthesis

The pyrimidine ring is an aromatic heterocyclic compound with two nitrogen atoms at positions 1 and 3. youtube.com These nitrogen atoms are electron-withdrawing, which reduces the electron density of the ring and makes it susceptible to nucleophilic substitution reactions, particularly at the 2, 4, and 6 positions. youtube.com This reactivity is the cornerstone of many synthetic pathways for substituted pyrimidines. The introduction of a methoxy group onto the pyrimidine core is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction, where a suitable leaving group on the pyrimidine ring is displaced by a methoxide (B1231860) nucleophile.

Role of 2,4-Diamino-6-chloropyrimidine as a Precursor

A pivotal intermediate in the synthesis of this compound is 2,4-Diamino-6-chloropyrimidine. entrepreneur-cn.com This compound serves as an excellent precursor because the chlorine atom at the 6-position is a good leaving group, readily displaced by nucleophiles. docksci.com The synthesis is typically achieved by reacting 2,4-Diamino-6-chloropyrimidine with sodium methoxide in a suitable solvent, such as methanol (B129727) or dimethyl sulfoxide (B87167) (DMSO). nih.govmdpi.com The methoxide ion (CH₃O⁻) acts as the nucleophile, attacking the carbon atom bonded to the chlorine, leading to the formation of the desired 6-methoxy product. google.com

Interactive Table 1: Synthesis of this compound via Nucleophilic Substitution

PrecursorReagentProductReaction TypeRef.
2,4-Diamino-6-chloropyrimidineSodium Methoxide (NaOMe)This compoundNucleophilic Aromatic Substitution nih.gov
2-Amino-4-chloro-6-methyl-pyrimidinePrimary/Secondary Amine2-Amino-4-(substituted amino)-6-methylpyrimidineNucleophilic Aromatic Substitution google.com

Derivatization from 2,4-Diamino-6-hydroxypyrimidine (B22253)

The ultimate starting material for this synthetic pathway is often 2,4-Diamino-6-hydroxypyrimidine. nih.govmdpi.com While direct conversion of the hydroxyl group to a methoxy group is challenging, the hydroxyl group can be transformed into a better leaving group. The most common method involves chlorination using a reagent like phosphorus oxychloride (POCl₃). nih.govgoogle.compatsnap.com This reaction converts the 6-hydroxypyrimidine into the highly reactive 2,4-Diamino-6-chloropyrimidine intermediate. nih.govgoogle.com This two-step process—chlorination followed by nucleophilic substitution with methoxide—is an efficient and widely used method for producing this compound, with reported high yields for the chlorination step. nih.gov

Interactive Table 2: Conversion of Hydroxypyrimidine to Chloropyrimidine Precursor

Starting MaterialReagentProductYieldRef.
2,4-Diamino-6-hydroxypyrimidinePhosphorus oxychloride (POCl₃)2,4-Diamino-6-chloropyrimidine85% nih.gov
2,4-Diamino-6-hydroxypyrimidinePhosphorus oxychloride (POCl₃)2,4-Diamino-6-chloropyrimidine31% patsnap.com

Advanced Synthetic Strategies for this compound Analogs

To create a broader range of molecules based on the this compound scaffold, more advanced synthetic strategies are employed. These methods allow for the introduction of various functional groups at different positions on the pyrimidine ring.

Suzuki Coupling Reactions in Pyrimidine Functionalization

The Suzuki coupling reaction is a powerful tool for forming carbon-carbon bonds. In the context of pyrimidine chemistry, it can be used to introduce aryl or other organic groups onto the pyrimidine core, typically at a halogenated position. nih.gov For instance, starting with a diaminopyrimidine that has been halogenated (e.g., iodinated or brominated) at the 5-position, a Suzuki coupling with a suitable boronic acid can be performed to create 5-aryl-2,4-diaminopyrimidine derivatives. nih.govmdpi.com This strategy allows for the synthesis of complex analogs where the core 2,4-diamino-6-methoxypyrimidine structure is further functionalized, expanding the chemical diversity of the compound family.

S-Alkylation Approaches on Thiopyrimidine Intermediates

An alternative strategy for functionalizing the pyrimidine core involves the use of thiopyrimidine intermediates. mdpi.com A common precursor is 4,6-diamino-2-mercaptopyrimidine, where a thiol group replaces the group at the 2-position. The sulfur atom in the thiol group is a soft nucleophile and can be readily alkylated (S-alkylation) using various alkyl halides. mdpi.com The resulting alkylthio group (e.g., a methylthio group) can itself act as a leaving group, which can be displaced by other nucleophiles. rsc.orgresearchgate.net This approach provides a versatile handle for introducing a wide variety of substituents at the 2-position of the diaminopyrimidine ring, offering a different vector for analog synthesis compared to modifications at the 6-position.

Exploration of Metal-Free Synthetic Pathways

The development of metal-free synthetic routes is a cornerstone of green chemistry, aiming to reduce costs and environmental impact. For this compound, a primary metal-free pathway involves the nucleophilic aromatic substitution (SNAr) on a suitably activated pyrimidine precursor.

A common and effective strategy commences with 2,4-diamino-6-hydroxypyrimidine (1), which is first converted to an intermediate with a better leaving group, typically 2,4-diamino-6-chloropyrimidine (2). nih.gov This chlorination is often achieved using phosphorus oxychloride (POCl₃), sometimes in the presence of a tertiary amine catalyst. nih.govgoogle.comgoogle.com

The crucial metal-free step is the subsequent reaction of the chloro-derivative (2) with a methoxide source. Sodium methoxide, generated in situ by reacting sodium hydride (NaH) or another strong base with methanol, serves as a potent nucleophile. nih.gov The methoxide ion attacks the C6 position of the pyrimidine ring, displacing the chloride ion to yield the final product, this compound. The reaction is typically conducted in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to enhance the reactivity of the nucleophile. nih.govmdpi.com

Activation: Conversion of 2,4-diamino-6-hydroxypyrimidine to 2,4-diamino-6-chloropyrimidine.

Substitution: Nucleophilic displacement of the chloride by a methoxide ion.

This approach avoids the use of transition metal catalysts, relying on the inherent electrophilicity of the pyrimidine ring, which is enhanced by the electron-withdrawing nature of the ring nitrogens.

Stereoselective Synthesis of Chiral Derivatives

While this compound itself is achiral, the synthesis of its chiral derivatives is of great importance for developing stereospecific therapeutic agents. Stereoselectivity can be introduced by reacting a pyrimidine precursor with a chiral reagent.

A well-established method involves the reaction of 2,4-diamino-6-chloropyrimidine with a chiral alcohol in the presence of a base. nih.gov This results in the formation of a pair of diastereomers, which possess different physical properties and can often be separated using standard laboratory techniques like crystallization or chromatography.

For instance, the reaction of 2,4-diamino-6-chloropyrimidine with enantiomerically pure alcohols such as (R)- or (S)-2,3-isopropylideneglycerol leads to the corresponding chiral ether derivatives. nih.gov Similarly, chiral auxiliaries can be employed to resolve racemic mixtures. nih.gov In a related context, diastereomeric esters have been synthesized from racemic acids using chiral alcohols, allowing for separation by selective crystallization or high-performance liquid chromatography (HPLC). nih.gov Once the diastereomers are separated, the chiral auxiliary can be cleaved to yield the enantiomerically pure target compound. This principle is broadly applicable for creating chiral derivatives of the this compound scaffold.

Table 1: Examples of Chiral Reagents for Stereoselective Synthesis

Chiral Reagent ExampleResulting Structure TypeSeparation MethodReference
(S)-(+)-2,2-dimethyl-1,3-dioxolane-4-methanolDiastereomeric Ether/EsterSelective Crystallization nih.gov
(R)-2,3-isopropylideneglycerolDiastereomeric EtherChromatography nih.gov
(4R,5R)-(-)-2,3-O-isopropylidene-d-threitolDiastereomeric EsterHPLC nih.gov

Mechanistic Studies of this compound Formation

Understanding the reaction mechanism is critical for optimizing synthetic protocols, improving yields, and controlling selectivity.

Reaction Kinetics and Thermodynamic Considerations

The synthesis of this compound via nucleophilic aromatic substitution is governed by key kinetic and thermodynamic factors. The reaction rate is dependent on the concentrations of the electrophile (e.g., 2,4-diamino-6-chloropyrimidine) and the nucleophile (methoxide), the reaction temperature, and the nature of the solvent and leaving group.

Investigation of Reaction Intermediates and Transition States

The nucleophilic aromatic substitution reaction on the pyrimidine ring proceeds through a well-established two-step addition-elimination mechanism. The key reaction intermediate is a resonance-stabilized anionic σ-complex, commonly referred to as a Meisenheimer complex.

In the formation of this compound from its 6-chloro precursor, the first step involves the nucleophilic attack of the methoxide ion on the C6 carbon of the pyrimidine ring. This forms a tetrahedral intermediate where both the methoxy group and the chlorine atom are attached to the same carbon. This intermediate is negatively charged and is stabilized by the delocalization of the charge onto the electron-withdrawing nitrogen atoms of the pyrimidine ring.

The transition state leading to this intermediate involves the partial formation of the C-O bond and localization of negative charge onto the ring system. In the second, typically faster, step of the mechanism, the leaving group (chloride ion) is expelled, and the aromaticity of the pyrimidine ring is restored, yielding the final 6-methoxy product. While these Meisenheimer complexes are usually transient and not isolated, their existence is a cornerstone of the mechanistic understanding of this class of reactions.

Spectroscopic and Structural Elucidation of 6 Methoxypyrimidine 2,4 Diamine and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structure determination of organic molecules, including 6-Methoxypyrimidine-2,4-diamine. By analyzing the chemical shifts and coupling patterns in various NMR experiments, a comprehensive picture of the molecular connectivity and stereochemistry can be assembled.

The ¹H NMR spectrum of a molecule provides information about the chemical environment of each proton. In derivatives of this compound, the chemical shifts are influenced by the electron-donating or withdrawing nature of the substituents on the pyrimidine (B1678525) ring.

For a related compound, 2-(Heptylthio)pyrimidine-4,6-diamine, the aromatic proton (H-5) on the pyrimidine ring appears as a singlet at δ 5.26 ppm. mdpi.com In another example, for 2-Amino-4,6-dimethoxypyrimidine, the chemical shifts are also documented, providing a reference for similar structures. chemicalbook.com The protons of the methoxy (B1213986) group are typically observed as a singlet in a specific region of the spectrum. For instance, in a derivative, the methoxy signal appears at approximately 3.7 ppm. youtube.com The amino group protons can appear as a broad singlet, and their chemical shift can vary depending on the solvent and concentration.

The following table summarizes typical ¹H NMR chemical shift ranges for key protons in pyrimidine derivatives. orgchemboulder.comorganicchemistrydata.orgsigmaaldrich.com

Proton Type Typical Chemical Shift Range (ppm) Notes
Aromatic (C-H)4.6 - 8.5The exact shift is dependent on the substitution pattern of the ring.
Methoxy (O-CH₃)3.3 - 4.0Generally appears as a sharp singlet.
Amino (N-H₂)1.0 - 5.0Often a broad signal, exchangeable with D₂O.

This is an interactive data table. Click on the headers to sort.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment. libretexts.org The carbon atoms in the pyrimidine ring of this compound and its derivatives resonate at characteristic chemical shifts.

The carbon attached to the methoxy group (C-6) is expected to be significantly downfield due to the electronegativity of the oxygen atom. libretexts.org The carbons bearing the amino groups (C-2 and C-4) are also influenced by the nitrogen atoms. For comparison, in 2,4-diaminopyrimidine (B92962), the carbon signals are well-documented. spectrabase.com Similarly, the chemical shifts for 4-methoxypyridine (B45360) show the effect of a methoxy group on a heterocyclic ring. chemicalbook.com

Below is a table of expected ¹³C NMR chemical shift ranges for the carbon atoms in the pyrimidine ring and the methoxy group. pdx.eduoregonstate.eduorganicchemistrydata.org

Carbon Atom Typical Chemical Shift Range (ppm) Notes
C-2150 - 165Attached to two nitrogen atoms.
C-4150 - 165Attached to a nitrogen atom and an amino group.
C-580 - 100Typically the most upfield of the ring carbons.
C-6160 - 175Attached to the electronegative oxygen of the methoxy group.
Methoxy (O-CH₃)50 - 60

This is an interactive data table. Click on the headers to sort.

HMBC is a two-dimensional NMR technique that reveals long-range (typically 2-4 bonds) correlations between protons and carbons. youtube.comlibretexts.orgcolumbia.edu This is crucial for establishing the connectivity of different fragments within a molecule, especially for confirming the position of substituents on the pyrimidine ring. youtube.com

In the context of this compound, an HMBC experiment would show correlations between:

The protons of the methoxy group and the C-6 carbon.

The H-5 proton and the C-4 and C-6 carbons.

The amino protons and the C-2 and C-4 carbons.

These correlations provide unequivocal evidence for the substitution pattern. The intensity of the cross-peaks in an HMBC spectrum can sometimes give an indication of the number of bonds separating the coupled nuclei. columbia.edu Recent advancements in HMBC techniques, such as the i-HMBC experiment, help in distinguishing between two- and three-bond correlations, which can be a limitation of the standard HMBC experiment. researchgate.netnih.gov

While less common than ¹H and ¹³C NMR, ¹⁵N NMR spectroscopy can provide valuable information about the nitrogen atoms in a molecule, including their hybridization and protonation state. For a molecule like this compound with multiple nitrogen atoms, ¹⁵N NMR can help to distinguish between the ring nitrogens and the exocyclic amino nitrogens.

The chemical shifts of the nitrogen atoms are sensitive to the electronic environment and can be used to study tautomeric equilibria and protonation sites. For example, in pyrimidine derivatives, the protonation of a ring nitrogen leads to a significant upfield shift in the ¹⁵N NMR spectrum.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. frontiersin.org These techniques are particularly useful for identifying the presence of specific functional groups. core.ac.uk

In the study of pyrimidine derivatives, vibrational spectroscopy has been used to investigate molecular structure and hydrogen bonding. core.ac.uksigmaaldrich.comijfans.org

The IR spectrum of this compound would be expected to show characteristic absorption bands for the various functional groups present.

N-H stretching: The amino groups will give rise to stretching vibrations in the region of 3100-3500 cm⁻¹. The presence of two bands in this region can indicate a primary amine.

C-H stretching: The C-H stretching of the methoxy group and the aromatic C-H will appear in the 2850-3100 cm⁻¹ region.

C=N and C=C stretching: The stretching vibrations of the pyrimidine ring will be observed in the 1400-1650 cm⁻¹ region.

C-O stretching: The C-O stretching of the methoxy group will result in a strong absorption band typically in the range of 1000-1300 cm⁻¹.

N-H bending: The bending vibrations of the amino groups are found in the 1550-1650 cm⁻¹ region.

The following table summarizes the expected characteristic IR absorption frequencies. orgchemboulder.comrsc.orgphyschemres.org

Functional Group Vibrational Mode Typical Frequency Range (cm⁻¹)
Amino (N-H₂)Stretching3100 - 3500
Bending1550 - 1650
Methoxy (C-H)Stretching2850 - 2970
Methoxy (C-O)Stretching1000 - 1300
Pyrimidine RingC=N, C=C Stretching1400 - 1650

This is an interactive data table. Click on the headers to sort.

Raman spectroscopy can provide complementary information, particularly for the symmetric vibrations of the pyrimidine ring, which may be weak in the IR spectrum. nih.gov The combination of IR and Raman data allows for a more complete vibrational analysis of the molecule.

Analysis of Hydrogen Bonding Interactions within Crystal Structures

The crystal structures of pyrimidine derivatives, including those related to this compound, are significantly influenced by hydrogen bonding interactions. These interactions play a crucial role in the formation of supramolecular assemblies.

In a study of 2-amino-4-methoxy-6-methylpyrimidine, a related compound, molecules were found to be linked by two distinct N—H⋯N hydrogen bonds, forming chains of edge-fused R(8) rings. nih.govsigmaaldrich.com These chains are further organized into sheets through aromatic π–π stacking interactions. nih.govsigmaaldrich.com The hydrogen bond lengths were determined to be H⋯N = 2.26 and 2.34 Å, with corresponding N⋯N distances of 3.136 (2) and 3.212 (2) Å, and N—H⋯N angles of 175 and 172 degrees. nih.govsigmaaldrich.com

Similarly, in 4-amino-2,6-dimethoxypyrimidine, molecules are connected by both N—H⋯O and N—H⋯N hydrogen bonds, creating sheets that contain centrosymmetric R(8) and R(28) rings. researchgate.net These sheets are further stabilized by a single aromatic π–π stacking interaction. researchgate.net The specific bond parameters were identified as H⋯O = 2.29 Å, N⋯O = 3.169 (2) Å, and N—H⋯O = 173° for the N—H⋯O interaction, and H⋯N = 2.12 Å, N⋯N = 2.999 (2) Å, and N—H⋯N = 175° for the N—H⋯N interaction. researchgate.net

The analysis of 2-[(2,4-dimethylbenzyl)sulfanyl]pyrimidine-4,6-diamine revealed a dimeric arrangement held together by N—H⋯N hydrogen-bonding interactions. nih.gov Hirshfeld surface analysis further quantified the intermolecular interactions, showing that H⋯H, N⋯H, C⋯H, and S⋯H contacts make up 98.9% of the total interactions on the Hirshfeld surface. nih.gov

These examples highlight the prevalence and importance of hydrogen bonding in dictating the solid-state architecture of substituted pyrimidines. The presence of both amino and methoxy groups in this compound provides ample opportunities for such interactions, leading to complex and stable crystal lattices.

Theoretical Vibrational Frequency Calculations and Experimental Correlation

The vibrational properties of pyrimidine derivatives can be investigated through a combination of experimental techniques like Fourier-transform infrared (FT-IR) and Raman spectroscopy, and theoretical calculations using methods such as Density Functional Theory (DFT). mdpi.comscielo.org.zaijfans.org

DFT calculations have been employed to simulate the vibrational frequencies of various pharmaceutical molecules, with the results being compared to experimental data. mdpi.com For instance, in the study of (2Z, 5Z)-3-N(4-methoxyphenyl)-2-N'(4-methoxyphenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one, the calculated vibrational wavenumbers using the B3LYP/6-31G(d,p) level of theory showed good agreement with the experimental FT-IR spectrum. scielo.org.za For example, the asymmetric and symmetric CH stretching vibrations of the methyl groups were calculated in the range of 3029-2954 cm⁻¹ and 2900-2896 cm⁻¹, respectively, which correlated well with the observed FT-IR bands at 2930-2834 cm⁻¹. scielo.org.za

In the case of 4,6-Diamino-2-Hydroxy pyrimidine, the vibrational spectra have been analyzed by assuming a C2v point group symmetry for the molecule. ijfans.org The study of 2,4-dimethyl-6-hydroxy pyrimidine also involved assigning the fundamental vibrations based on an assumed C2v point group symmetry. researchgate.net Such studies often reveal that certain vibrational modes, like the ring stretching modes in pyrimidines, are relatively insensitive to substitution. ias.ac.in

For 2-phenylpyrimidine-4,6-diamine, DFT calculations at the B3LYP/6-311++G(d,p) level were used to compute vibrational frequencies, which showed excellent conformity with experimental FT-IR and FT-Raman data. researchgate.net The NH2 stretching and bending deformations were calculated and assigned to the ranges of 3589-3707 cm⁻¹ and 1576-1646 cm⁻¹, respectively. researchgate.net

These studies demonstrate the power of combining theoretical calculations with experimental spectroscopy to achieve detailed assignments of vibrational modes and to understand the influence of substituents on the vibrational properties of the pyrimidine core.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the fragmentation patterns of organic molecules, including this compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are essential for determining the elemental composition of a molecule. thermofisher.com For this compound, the monoisotopic mass is calculated to be 140.069811 Da. chemspider.com Experimental ESI-MS data for this compound shows a [M+H]⁺ ion at m/z 167.1, which is consistent with the calculated value of 167.08.

In a study of 2-(heptylthio)pyrimidine-4,6-diamine, HRMS (ESI-TOF) was used to confirm the structure. mdpi.com The observed m/z of 241.1500 for the [M+H]⁺ ion matched the calculated value of 241.1481 for [C₁₁H₂₀N₄S]⁺, confirming the successful S-alkylation. mdpi.com Similarly, for ketamine analogues, high-resolution MS data was crucial in deducing their fragmentation patterns. mdpi.com

The ability of HRMS to provide exact mass measurements is invaluable for confirming the identity of synthesized compounds and for distinguishing between isobaric species. thermofisher.com

Fragmentation Pathways and Structural Information Derivation

The fragmentation patterns observed in mass spectrometry provide significant structural information. In the mass spectrum of 3-methylbutyramide, a primary amide, the base peak is often due to the McLafferty rearrangement. libretexts.org For aliphatic amines, alpha-cleavage is a dominant fragmentation process. libretexts.org

A study on protonated 2-methoxypyrimidine (B189612) derivatives using collision-induced dissociation tandem mass spectrometry (CID MS/MS) revealed two competitive fragmentation pathways. nih.gov These pathways were found to be largely influenced by the 2-O-methyl group. nih.gov The study of amides using both EI-MS and HRESI-MS showed that a common fragmentation is the cleavage of the amide bond (N–CO). rsc.org

For pyrimidine derivatives, the fragmentation can be complex. The nitrogen rule is a useful tool in identifying peaks that may have resulted from rearrangements. whitman.edu The loss of fragments with mass units of 1 to 3 can indicate the loss of hydrogen atoms, while losses in the range of 14 to 18 can correspond to the loss of a methyl group, oxygen, a hydroxyl group, or water. whitman.edu

By analyzing these characteristic fragmentation patterns, it is possible to deduce key structural features of the parent molecule, such as the nature and position of substituents on the pyrimidine ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Structure

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy orbitals to higher energy orbitals.

For pyrimidine derivatives, the electronic spectra typically show bands corresponding to n-π* and π-π* transitions. ias.ac.in In a study of 4,6-dihydroxypyrimidine (B14393) derivatives, the spectra were characterized by intense absorption maxima at 200–204 nm (log ε ≈ 4.3) and 252–254 nm (log ε ≈ 4.0). nih.govacs.org The position of these maxima was not significantly affected by alkyl substituents at the 2-position, although a moderate increase in the extinction coefficients was observed. nih.govacs.org

The electronic spectra of 6-chloro-2,4-dimethoxypyrimidine showed one n-π* and two π-π* transitions. ias.ac.in The intensities of the π-π* transitions were found to be greater than those of the n-π* transitions. ias.ac.in

Electronic Absorption Bands and π-π* Transitions

The π-π* transitions in pyrimidine derivatives are typically more intense than the n-π* transitions. ias.ac.in In the UV-Vis spectrum of (2Z, 5Z)-3-N(4-methoxyphenyl)-2-N'(4-methoxyphenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one, two absorption peaks were observed at 348 nm and 406 nm in the ultraviolet region. scielo.org.za The corresponding calculated absorption peaks were found at λ = 342.90 nm and λ = 405.85 nm. scielo.org.za The transition at 405.85 nm was attributed to a combination of HOMO → LUMO+1 (49%) and HOMO-2 → LUMO (42%) transitions. scielo.org.za

In a study of 2-phenylpyrimidine-4,6-diamine, the electronic transitions were calculated using time-dependent density functional theory (TD-DFT). researchgate.net The study of 4,5-diaminopyrimidine (B145471) (4,5DAPy) showed absorption maxima at 202 nm, 247 nm, and 290 nm in an aqueous solution. chemrxiv.org

The position and intensity of these absorption bands are influenced by the solvent and the nature of the substituents on the pyrimidine ring. For example, the introduction of a nitro group into 6-hydroxy-2-methyl-5-nitropyrimidin-4(3H)-one causes a shift of the absorption maxima to longer wavelengths. nih.govacs.org

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Assignments

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to investigate the electronic excited states of molecules. cecam.orgyoutube.com It extends the principles of ground-state DFT to time-dependent phenomena, allowing for the calculation of vertical excitation energies, oscillator strengths, and the nature of electronic transitions, which collectively simulate an electronic absorption spectrum (like UV-Vis). cecam.orgyoutube.com The method solves the Casida equations to determine the poles of the linear response function, which correspond to the electronic excitation energies of the system. youtube.com

For a molecule like this compound, which contains a π-conjugated heterocyclic ring and atoms with lone pairs of electrons (nitrogen and oxygen), the low-energy electronic transitions are expected to be of π → π* and n → π* character.

π → π transitions:* These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In aromatic systems like pyrimidine, these transitions are typically strong (high oscillator strength) and occur in the UV region.

n → π transitions:* These transitions involve the promotion of a non-bonding electron (from the lone pairs on the nitrogen atoms of the amino groups and pyrimidine ring, and the oxygen of the methoxy group) to a π* antibonding orbital. These transitions are generally weaker (lower oscillator strength) than π → π* transitions and occur at longer wavelengths.

A theoretical analysis would predict the key transitions for this compound as follows:

Transition TypeOriginating Orbital(s)Destination Orbital(s)Expected Relative Strength
π → πHOMO, HOMO-n (π character)LUMO, LUMO+n (π character)Strong
n → πHOMO, HOMO-n (n character from N, O)LUMO, LUMO+n (π character)Weak to Medium

This table is a conceptual representation of expected transitions.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive experimental technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Although a specific crystal structure for this compound has not been reported in the Cambridge Structural Database, extensive crystallographic studies on closely related 2,4-diaminopyrimidine derivatives provide substantial insight into its expected solid-state conformation, packing, and intermolecular interactions. mdpi.comnih.govacs.org

Molecular Conformation and Planarity Analysis

Based on the analysis of numerous 2,4-diaminopyrimidine derivatives, the central pyrimidine ring in this compound is expected to be essentially planar. mdpi.comacs.org For instance, in a series of 2,4-diaminopyrimidin-1-ium salts, the pyrimidine moiety was found to be planar. mdpi.com Similarly, a study on 2,6-diaminopyrimidin-4-yl sulfonate derivatives, which are isomers of the target compound's core, also showed a planar pyrimidinol ring. acs.org

The exocyclic amino groups at positions 2 and 4 are expected to lie within or very close to the plane of the pyrimidine ring, maximizing electronic conjugation. The methoxy group at the 6-position introduces a point of conformational flexibility. Its orientation relative to the pyrimidine ring will be determined by a balance of steric and electronic effects to optimize crystal packing.

Crystal Packing and Intermolecular Interactions, Including Hydrogen Bonding

The supramolecular architecture of 2,4-diaminopyrimidine derivatives is typically dominated by a network of hydrogen bonds. The two amino groups provide excellent hydrogen bond donors, while the ring nitrogen atoms (at positions 1 and 3) and the oxygen atom of the methoxy group act as hydrogen bond acceptors.

A highly robust and frequently observed supramolecular synthon in the crystal structures of 2,4-diaminopyrimidines is the centrosymmetric dimer formed via a pair of N-H···N hydrogen bonds between the amino group at the 2-position and the N3 ring nitrogen of a neighboring molecule. mdpi.comnih.gov This creates a characteristic R²₂(8) graph set motif. The second amino group at the 4-position is then free to engage in further hydrogen bonding, linking these dimers into tapes, sheets, or more complex three-dimensional networks.

Below is a table of representative hydrogen bonding geometries observed in a 2,4-diaminopyrimidin-1-ium salt, illustrating typical interaction parameters.

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)
N-H···N0.862.153.003170.0
N-H···O0.861.972.825171.0
O-H···O0.851.832.677173.0
C-H···O0.932.583.493167.0
Data derived from a representative structure of 2,4-diaminopyrimidin-1-ium monoglutarate monohydrate. mdpi.com

Influence of Substituents on Crystal Architecture

Substituents play a critical role in directing the crystal packing of molecules, a principle central to crystal engineering. The specific nature of the substituent at the 6-position of the 2,4-diaminopyrimidine ring profoundly influences the resulting supramolecular assembly by altering the molecule's size, shape, and distribution of hydrogen bond donors and acceptors.

A comparative analysis of different 2,4-diaminopyrimidine derivatives highlights this influence. For example, the well-known drugs trimethoprim (B1683648) and pyrimethamine, both 2,4-diaminopyrimidines, exhibit different hydrogen bonding patterns when crystallized with the same coformers due to their different substituents. nih.gov Trimethoprim, which features methoxy groups, often forms different synthons than pyrimethamine, which has chloro and ethyl substituents. This demonstrates that the electronic and steric properties of the substituents dictate which potential hydrogen bonding sites are utilized.

In the case of this compound, the methoxy group has several effects:

Hydrogen Bonding: It provides an additional hydrogen bond acceptor site (oxygen), potentially leading to more complex or varied hydrogen bond networks compared to a derivative with a non-polar substituent (like a methyl group) or a simple halogen. scispace.com

Steric Hindrance: The methoxy group is bulkier than a hydrogen or fluorine atom, which can influence the ability of adjacent functional groups to participate in certain interactions and can affect the efficiency of π-π stacking. Studies on other systems have shown that bulky groups can disrupt packing. nih.gov

Electronic Effects: As an electron-donating group, the methoxy substituent modulates the electron density of the pyrimidine ring, which can subtly alter the strength of the ring nitrogen atoms as hydrogen bond acceptors.

The replacement of a hydrogen atom with a methoxy group can fundamentally change the crystal packing from a simple herringbone arrangement to a more complex layer-like structure stabilized by a combination of hydrogen bonding and π-stacking interactions, a principle observed in other heterocyclic systems. mdpi.com

Computational Chemistry and Theoretical Modeling of 6 Methoxypyrimidine 2,4 Diamine

Molecular Dynamics Simulations

While quantum chemical calculations describe the static, minimum-energy state of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals conformational changes and flexibility. nih.govkfupm.edu.sa

MD simulations are particularly useful for performing conformational analysis of flexible molecules like 6-Methoxypyrimidine-2,4-diamine. The primary sources of flexibility in this molecule are the rotations around the C6-O bond of the methoxy (B1213986) group and the C-N bonds of the amino groups, as well as potential puckering of the pyrimidine (B1678525) ring.

An MD simulation would track the positions of all atoms over a period of nanoseconds or longer, revealing:

The preferred rotational conformations (rotamers) of the methoxy and amino groups.

The energy barriers separating different conformations.

Interactions with solvent molecules, which can significantly influence conformational preferences. nih.gov

This information is crucial for understanding how the molecule might adapt its shape to fit into a binding site of a biological target, such as an enzyme or receptor. mdpi.com

Solvation Effects on Molecular Behavior

The behavior of this compound in solution is significantly influenced by the surrounding solvent molecules. The methoxy group at the 6-position is known to enhance solubility in polar solvents. Computational studies, often employing methods like distance-dependent dielectric for solvation treatment, help in understanding these interactions. nih.gov

Solvation models are critical in computational chemistry to accurately predict the conformational preferences and electronic properties of molecules like this compound in a condensed phase. The interactions between the solute and solvent can affect the molecule's geometry, dipole moment, and the accessibility of its functional groups for intermolecular interactions. For instance, the two amino groups and the nitrogen atoms within the pyrimidine ring can form hydrogen bonds with protic solvents, which can influence its biological activity.

Interaction Dynamics with Biological Macromolecules (e.g., Enzymes, Receptors)

Molecular dynamics (MD) simulations have become an indispensable tool for studying the dynamic interactions between small molecules like this compound and biological macromolecules such as enzymes and receptors. mdpi.comnih.govmdpi.com These simulations provide an atomic-level description of how the molecule binds to its target, the conformational changes that occur upon binding, and the key intermolecular forces that stabilize the complex. nih.govnih.gov

For pyrimidine derivatives, computational techniques such as molecular docking and MD simulations are widely used to understand their interactions with protein targets. nih.govacs.org Docking studies can predict the preferred binding orientation of the ligand within the active site of a protein. nih.govresearchgate.net Following docking, MD simulations can be performed to assess the stability of the predicted binding pose and to explore the flexibility of both the ligand and the protein over time. nih.govnih.gov These simulations can reveal crucial information about hydrogen bonds, hydrophobic interactions, and electrostatic interactions that govern the binding affinity. researchgate.net

The interaction of pyrimidine derivatives with various biological targets has been computationally modeled. For example, studies on pyrimidine derivatives as inhibitors of the breast cancer resistance protein ABCG2 have utilized docking and MD simulations to elucidate binding modes. nih.gov Similarly, the interaction of pyrimidine diamine derivatives with cholinesterases has been investigated using molecular docking and dynamics to confirm their binding within the enzymatic active site. acs.org In the context of Janus kinase 3 (JAK3) inhibition, MD simulations lasting up to 500 nanoseconds have been used to confirm the stability of pyrimidine-4,6-diamine derivatives within the binding site. researchgate.net

The binding mechanism can be complex, involving either an "induced-fit" model, where the protein conformation changes to accommodate the ligand, or a "conformational selection" model, where the ligand binds to a pre-existing conformation of the protein. nih.gov MD simulations can help to distinguish between these mechanisms and provide a more complete picture of the binding process. nih.gov

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Ligand-Based Drug Design Principles and Pharmacophore Modeling

Ligand-based drug design is a crucial strategy when the three-dimensional structure of the biological target is unknown. mdpi.com This approach relies on the principle that molecules with similar structures are likely to have similar biological activities. Pharmacophore modeling is a key component of ligand-based design, which involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to interact with a specific target and exert its biological effect. nih.govnih.gov

For pyrimidine derivatives, pharmacophore models have been successfully developed to identify potential inhibitors for various targets. nih.gov For instance, a pharmacophore model for Mycobacterium avium complex dihydrofolate reductase (DHFR) inhibitors, based on 2,4-diamino-5-deazapteridines, identified two hydrogen bond acceptors, one hydrophobic feature, and one ring aromatic feature as crucial for activity. nih.gov Similarly, a pharmacophore model for JAK3 inhibitors was able to effectively distinguish between active and inactive compounds. nih.gov These models are generated by aligning a set of active compounds and extracting their common chemical features. nih.gov

Integration of Computational and Experimental Data for SAR Elucidation

The elucidation of Structure-Activity Relationships (SAR) is greatly enhanced by integrating computational modeling with experimental data. nih.govresearchgate.net This synergistic approach allows for the rationalization of experimental observations and the formulation of hypotheses for designing more potent and selective compounds. Computational methods can provide insights into the structural and electronic properties that govern biological activity. scielo.br

For pyrimidine derivatives, numerous studies have demonstrated the power of this integrated approach. For example, in the development of anti-tubercular 2,4-diaminopyrimidine (B92962) derivatives, computational design was coupled with chemical synthesis and biological evaluation. nih.govmdpi.com Similarly, for pyrimidine-based inhibitors of the P2Y14 receptor, a high-throughput screen hit was optimized using computational insights, leading to potent antagonists. nih.gov The correlation between predicted properties from computational models and experimentally measured activities helps to build robust SAR models. researchgate.net

Predictive Modeling for Biological Activity (e.g., Enzyme Inhibition, Receptor Agonism)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a series of compounds to their biological activity. scielo.brnih.govnih.gov These models are powerful tools for predicting the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts towards the most promising candidates. mdpi.com

QSAR models for pyrimidine derivatives have been developed for a wide range of biological activities. For instance, a 3D-QSAR model for pyrimidine-based ABCG2 inhibitors showed a good correlation between the predicted and experimental activities, with an r² value of 0.92. nih.gov Another study on pyrimidine-4,6-diamine derivatives as JAK3 inhibitors developed a robust QSAR model using multiple linear regression (MLR) and artificial neural network (ANN) approaches, achieving R² values of 0.89 and 0.95, respectively. nih.gov These models often use molecular descriptors that quantify various physicochemical properties of the molecules, such as electronic, steric, and hydrophobic characteristics. researchgate.netnih.gov The predictive power of QSAR models is typically assessed through cross-validation techniques. nih.gov

Below is an interactive data table summarizing QSAR models for pyrimidine derivatives:

TargetModel TypeKey DescriptorsReference
ABCG23D-QSARElectrostatic, Hydrophobic fields0.920.82 nih.gov
JAK3MLRNot Specified0.890.65 nih.govopenrepository.com
JAK3ANNNot Specified0.95- nih.gov
DHFRNeural NetworkNot Specified-- nih.gov
Anti-inflammatoryPCA/RegressionDipole moment, Atomic charges0.64- scielo.br

Advanced Applications and Research Directions of 6 Methoxypyrimidine 2,4 Diamine

Medicinal Chemistry and Therapeutic Agent Development

Investigation as a Dihydrofolate Reductase (DHFR) Inhibitor Scaffold

6-Methoxypyrimidine-2,4-diamine and its related analogues are recognized as inhibitors of dihydrofolate reductase (DHFR), a critical enzyme in the folate pathway necessary for DNA synthesis and cell proliferation. nih.gov By targeting DHFR, these compounds can impede the growth of cancer cells and various pathogens, making them a subject of significant research interest. wikipedia.org The 2,4-diaminopyrimidine (B92962) core is a common feature in many DHFR inhibitors, and derivatives of this structure have been extensively studied for their therapeutic potential. nih.gov

The antifolate activity of these compounds stems from their ability to block DHFR, leading to a reduction in the proliferation of cancer cells and certain pathogens. Research has shown that derivatives of this compound can exhibit potent inhibitory effects against bacterial DHFR, highlighting their potential as candidates for new antibiotic development. The versatility of the pyrimidine (B1678525) scaffold allows for the design of novel DHFR inhibitors with improved selectivity and efficacy. nih.gov

Compound Class Target Enzyme Therapeutic Area Key Findings
2,4-Diaminopyrimidine derivativesDihydrofolate Reductase (DHFR)Antibacterial, AnticancerActs as an antifolate agent by inhibiting DHFR, which is crucial for DNA synthesis.
6-Alkyl-2,4-diaminopyrimidinesBacterial DHFRAntibacterialShows potency against DHFR in Bacillus anthracis and Staphylococcus aureus. nih.gov
Pyrido[2,3-d]pyrimidine antifolatesDHFRAntiprotozoalDemonstrates significant inhibition of Pneumocystis carinii and Toxoplasma gondii DHFR. drugbank.com

Development of Antimalarial Agents based on Pyrimidine Core

The 2,4-diaminopyrimidine structure is a well-established pharmacophore in the development of antimalarial drugs. acs.org Compounds with this core, such as pyrimethamine, function as DHFR inhibitors, a validated target in Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.govmdpi.com While research has explored various derivatives, the 2,4-diamino-6-methylpyrimidine motif has been specifically noted for its antimalarial activity. nih.gov The development of new antimalarial agents often involves combination therapies to combat drug resistance. nih.gov

Studies on derivatives of 2,4-diamino-5-(p-chlorophenyl)-6-ethylpyrimidine (pyrimethamine) have shown that modifications to the 6-position substituent can influence antimalarial activity against Plasmodium berghei in mice. nih.gov This highlights the importance of the pyrimidine core and its substituents in the design of effective antimalarials.

Exploration in Antiviral Drug Design, including Herpesviruses and Retroviruses

Derivatives of this compound have been investigated for their antiviral properties. Specifically, O(6)-isomers derived from 2,4-diaminopyrimidine have demonstrated inhibitory activity against the replication of herpesviruses, such as herpes simplex virus (HSV-1 and HSV-2), varicella-zoster virus (VZV), and cytomegalovirus (CMV). nih.gov These compounds have also shown pronounced activity against retroviruses, including Moloney sarcoma virus (MSV) and human immunodeficiency virus (HIV-1 and HIV-2). nih.gov

Further research into related compounds has revealed that 5-cyano and 5-formyl derivatives of 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidine exhibit significant antiretroviral activity. nih.gov A novel acyclic pyrimidine analogue, 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]-pyrimidine (PMEO-DAPym), has also been assessed for its in vitro activity against multidrug-resistant hepatitis B virus (HBV) mutants, showing that most resistant strains remained sensitive to it. nih.gov

Virus Family Specific Viruses Active Compound Derivatives
HerpesvirusesHSV-1, HSV-2, VZV, CMVO(6)-isomers of 2,4-diaminopyrimidine. nih.gov
RetrovirusesMSV, HIV-1, HIV-2O(6)-isomers of 2,4-diaminopyrimidine, 5-cyano and 5-formyl derivatives. nih.govnih.gov
HepadnavirusesHepatitis B Virus (HBV)2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]-pyrimidine (PMEO-DAPym). nih.gov

Research into Anticancer and Antitumor Agents

The 2,4-diaminopyrimidine scaffold is a key component in the synthesis of novel antitumor agents. chemimpex.comrsc.org Derivatives of this structure have been designed and synthesized to explore their anticancer activities against various cancer cell lines. rsc.org For instance, certain 2,4-diaminopyrimidine derivatives have shown moderate to excellent potency against A549 (lung), HCT-116 (colon), PC-3 (prostate), and MCF-7 (breast) cancer cell lines. rsc.org

The mechanisms of action for these compounds can be multifaceted. One study found that a promising compound from a series of 2,4-diaminopyrimidine derivatives inhibited the proliferation of A549 cells, induced apoptosis by decreasing the mitochondrial membrane potential, suppressed tumor cell migration, and caused cell cycle arrest at the G2-M phase. rsc.org Another series of pyrimidine-2,4-diamine analogues was found to inhibit cancer cell proliferation by inducing cell cycle arrest and senescence through the persistence of DNA damage, with the anticancer activity linked to the suppression of GTSE1 transcription and expression. nih.gov

Compound Series Cancer Cell Lines Observed Effects Potential Mechanism
2,4-diaminopyrimidine derivativesA549, HCT-116, PC-3, MCF-7Inhibition of proliferation, apoptosis induction, suppression of migration, cell cycle arrest. rsc.orgDecreased mitochondrial membrane potential. rsc.org
pyrimidine-2,4-diamine analoguesHCT116, A549Inhibition of proliferation, cell cycle arrest, cell senescence, inhibition of adhesion, migration, and invasion. nih.govSuppression of GTSE1 transcription and expression. nih.gov
2-amino-4-aryl-pyrimidine derivatives of ursolic acidMCF-7, HeLaPotent cytotoxic activity. rsc.orgSuppression of RAS/Raf/MEK/ERK and PI3K/AKT/mTOR signaling pathways. rsc.org

Studies on Antimicrobial and Antifungal Properties

This compound and its derivatives are recognized as intermediates in the synthesis of antimicrobial agents. chemimpex.com Their antimicrobial action is often attributed to the inhibition of DHFR, an enzyme essential for microbial growth. nih.gov This mechanism is particularly relevant for antibacterial applications.

Research into pyrimidine-clubbed benzimidazole (B57391) derivatives has identified them as potential DHFR inhibitors with antibacterial and antifungal properties. nih.gov These compounds have shown activity against both Gram-positive (Staphylococcus aureus, Staphylococcus pyogenes) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria, with some compounds demonstrating potency comparable to or greater than existing antibiotics like chloramphenicol (B1208) and ciprofloxacin. nih.gov

Potential in Treating Parasitic Diseases (e.g., Chagas' disease)

The 2,4-diaminopyrimidine scaffold has been identified as a promising starting point for the development of treatments for neglected parasitic diseases, including Chagas' disease, which is caused by the protozoan parasite Trypanosoma cruzi. nih.govdundee.ac.uk High-throughput screening campaigns have identified series of 2,4-diamino-6-methylpyrimidines as active against the intracellular form of the parasite. dundee.ac.uk

Optimization of these initial hits has focused on improving selectivity and metabolic stability to identify suitable lead compounds for further development. dundee.ac.uk This line of research is critical due to the limitations of current treatments for Chagas' disease, which can have significant side effects and lack efficacy in the chronic phase of the illness. nih.govdundee.ac.uk

Immunomodulatory Activity and Toll-Like Receptor (TLR) Agonism

Derivatives of the pyrimidine-2,4-diamine scaffold have been identified as specific agonists of Toll-like Receptor 8 (TLR8), a key receptor in the innate immune system. nih.govumn.edu Activation of human TLR8 is known to produce a cytokine profile that encourages the development of Type 1 helper T cells (Th1), which are crucial for cell-mediated immunity. nih.gov

A high-throughput screening campaign first identified N(4)-butyl-5-iodo-6-methylpyrimidine-2,4-diamine as a selective TLR8 agonist. nih.govumn.edu This discovery prompted detailed structure-activity relationship (SAR) studies to optimize the compound's potency. Research found that a butyl group at the N(4) position was optimal for activity. nih.gov Further modifications were explored, leading to the synthesis of 5-alkylamino derivatives. One such derivative, 5-(4-aminobutyl)-N(4)-butyl-6-methylpyrimidine-2,4-diamine, demonstrated a significant enhancement in potency. nih.gov This compound was found to potently induce the Th1-biasing cytokines interferon-gamma (IFN-γ) and interleukin-12 (B1171171) (IL-12) in human blood, while inducing lower levels of pro-inflammatory cytokines like IL-1β, IL-6, and IL-8. nih.gov These findings suggest that such pyrimidine-diamine derivatives could have more favorable inflammatory profiles compared to other TLR8 agonists under investigation. nih.gov

Toll-like receptors are a class of proteins that play a fundamental role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs). frontiersin.orgmdpi.com TLRs 1, 2, 4, 5, and 6 are typically located on the cell surface, while TLRs 3, 7, 8, and 9 are found in endosomal membranes. mdpi.com The activation of these receptors triggers signaling cascades that lead to the production of cytokines and other immune mediators, initiating an inflammatory response to combat pathogens. frontiersin.orgnih.gov

Table 1: Investigated Pyrimidine-2,4-diamine Derivatives as TLR8 Agonists
Compound NameKey Structural FeaturesObserved Immunomodulatory ActivityReference
N(4)-butyl-5-iodo-6-methylpyrimidine-2,4-diamineN(4)-butyl group, 5-iodo group, 6-methyl groupIdentified as a pure TLR8 agonist. nih.govumn.edu
5-(4-aminobutyl)-N(4)-butyl-6-methylpyrimidine-2,4-diamineN(4)-butyl group, 5-(4-aminobutyl) group, 6-methyl groupShowed significantly enhanced potency; potently induced IFN-γ and IL-12 with lower levels of IL-1β, IL-6, and IL-8. nih.gov

Research on Neurological Applications (e.g., elevating brain histamine (B1213489) levels)

Diaminopyrimidine derivatives have been investigated for their effects on the central nervous system, particularly their ability to modulate brain histamine levels. nih.gov Histamine acts as a neurotransmitter and modulator within the brain, and its levels are controlled by synthesis via L-histidine decarboxylase and catabolism by enzymes like histamine N-methyltransferase (HNMT). nih.govmdpi.com

Research has shown that certain diaminopyrimidine compounds can act as inhibitors of HNMT. nih.gov By inhibiting this enzyme, these compounds can effectively increase the concentration of histamine in the brain. nih.gov This line of inquiry is significant as the histaminergic system is involved in numerous physiological processes, including wakefulness, and its modulation is a target for treating various neurological conditions. mdpi.com

Furthermore, other research has focused on developing 6-alkyl-2,4-diaminopyrimidine derivatives as antagonists for the histamine H₄ receptor. nih.gov This receptor is involved in inflammatory processes, and antagonists could have therapeutic potential. These studies highlight the versatility of the diaminopyrimidine scaffold for creating molecules that can interact with different components of the histaminergic system. nih.gov

Investigating Anticonvulsant Activity of Derivatives

The pyrimidine core is a feature of many compounds with activity in the central nervous system, and researchers have synthesized and screened numerous pyrimidine derivatives for potential anticonvulsant properties. pensoft.net Studies have explored how different substitutions on the pyrimidine ring influence anticonvulsant effects in various seizure models, such as the pentylenetetrazole (PTZ) and maximal electroshock (MES) induced seizure tests. pensoft.netjapsonline.com

One area of research has focused on derivatives of 6-methyl-2-thiopyrimidine-4(3H)-one. pensoft.netjapsonline.com The synthesis of acetamide (B32628) derivatives of this compound yielded molecules with significant anticonvulsant activity. japsonline.com For instance, 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-bromophenyl)-acetamide was identified as a particularly potent compound, showing a marked ability to reduce seizure severity and lethality in animal models. japsonline.com

Another study investigated (4-amino-6-hydroxypyrimidin-2-yl)thio-N-acetamides, replacing the methyl group at the 6-position with an amino group to potentially enhance receptor binding. medipol.edu.tr In this series, 2-((4-amino-6-hydroxypyrimidin-2-yl)thio)-N-(3-methylphenyl)acetamide emerged as a lead compound, demonstrating the ability to prevent lethality and reduce the number and severity of seizures. medipol.edu.tr Molecular docking studies suggested that its mechanism might involve interaction with GABAA, GABAAT, Carbonic Anhydrase II, and NMDA receptors. medipol.edu.tr Research into isatin-based derivatives containing methoxy (B1213986) groups has also shown significant anti-seizure activity in the MES model. nih.gov

Table 2: Anticonvulsant Activity of Selected Pyrimidine Derivatives
Derivative SeriesLead Compound ExampleKey FindingsReference
6-methyl-2-thiopyrimidine-4(3H)-one acetamides2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-bromophenyl)-acetamideDemonstrated high anticonvulsant activity in both PTZ and MES models; reduced seizure duration and severity. japsonline.com
(4-amino-6-hydroxypyrimidin-2-yl)thio-N-acetamides2-((4-amino-6-hydroxypyrimidin-2-yl)thio)-N-(3-methylphenyl)acetamideIdentified as a lead compound; prevented lethality and reduced seizure severity in the PTZ model. medipol.edu.tr
Isatin-based methoxylated derivatives(Z)-4-(2-oxoindolin-3-ylideneamino)-N-(phenyl)benzamide derivatives with -OCH3 groupsAll methoxylated derivatives showed significant anti-seizure activity in the MES model. nih.gov

Agricultural Chemistry and Crop Protection Research

This compound and its structural relatives are important intermediates in the agrochemical industry. chemimpex.com They serve as building blocks for synthesizing active ingredients in products designed for crop protection. chemimpex.comnbinno.comentrepreneur-cn.com

The pyrimidine structure is central to a class of herbicides known as sulfonylureas. google.comxingyuchemical.com.cn Intermediates like 2-Amino-4,6-dimethoxypyrimidine are crucial for producing these sulfonylurea pesticides. xingyuchemical.com.cn A patented herbicidal composition utilizes N-[(4,6-dimethoxypyrimidin-2-yl)aminocarbonyl]-3-trifluoromethylpyridine-2-sulfonamide, demonstrating high efficacy against a broad spectrum of weeds while maintaining safety for certain crops like turf and tomatoes. google.com The reactivity of the diamino and methoxy groups on the pyrimidine ring allows for the creation of diverse herbicidal molecules. chemimpex.com

Modern agricultural research focuses on integrated strategies that combine chemical and biological agents to boost crop yields sustainably. mdpi.com Research on spring wheat has explored the combined use of sulfonylurea herbicides with biostimulators. mdpi.com While herbicides effectively control weeds, the addition of a humic biostimulator was shown to produce the highest mean yield in some cases and offered the greatest saved production value. mdpi.com Such strategies aim to optimize the effectiveness of chemical treatments, potentially allowing for reduced application rates and minimizing environmental impact while protecting crop health and yield. chemimpex.commdpi.com

Material Science Research and Development

The unique chemical structure of this compound also lends itself to exploration in material science. chemimpex.com Research in this area investigates the incorporation of this compound into novel materials. chemimpex.comsigmaaldrich.com It is being explored for the creation of new polymers and coatings where its functional groups could impart enhanced properties such as improved durability and chemical resistance. chemimpex.com

Creation of Novel Materials with Enhanced Properties

The functional groups on the this compound scaffold allow for its incorporation into larger, more complex molecular architectures, leading to novel materials. While direct research on this specific compound is emerging, studies on closely related pyrimidine derivatives demonstrate the creation of functional materials. For instance, a novel poly(azomethine-urethane) was synthesized using 2,4-diamino-6-hydroxypyrimidine (B22253), a structurally similar compound. researchgate.net This polymer exhibited interesting photoluminescence characteristics, which were harnessed for developing a fluorescent probe capable of detecting copper ions (Cu2+) in aqueous solutions. researchgate.net

The presence of multiple nitrogen atoms and the oxygen atom in the methoxy group of this compound provides potential coordination sites for metal ions. This suggests its utility in designing coordination polymers or metal-organic frameworks (MOFs). Such materials could possess tailored electronic, magnetic, or catalytic properties, driven by the interplay between the organic pyrimidine ligand and the metal centers.

Exploration in Polymer and Coating Applications

The pyrimidine core is a robust building block for polymers and coatings, and its derivatives are explored for creating materials with specific functionalities. The bifunctional nature of this compound, with its two amino groups, allows it to act as a monomer in polymerization reactions, such as the formation of polyamides, polyimides, or polyurethanes.

A related compound, 2-Amino-4,6-dimethoxypyrimidine (ADMP), has been noted for its applications in material science, particularly in developing polymers and coatings that require specific chemical properties. nbinno.com Its structure can be modified to enhance thermal stability and chemical resistance in materials. nbinno.com For example, ADMP has been utilized in preparing solid polymer electrolytes for dye-sensitized solar cells, showcasing the potential of such pyrimidine derivatives in advanced energy applications. nbinno.com The polymer derived from 2,4-diamino-6-hydroxyprimidine to create a fluorescent probe further underscores the potential of this class of compounds in creating functional polymers. researchgate.net These examples strongly suggest that this compound could be a valuable component in the synthesis of high-performance polymers and functional coatings.

Future Research Directions and Emerging Applications

The versatile pyrimidine scaffold is at the forefront of numerous research endeavors, paving the way for innovative applications in medicine and biotechnology. The unique properties of compounds like this compound position them as key players in these emerging fields.

Targeted Drug Delivery Systems Utilizing Pyrimidine Scaffolds

The pyrimidine ring is considered a "privileged scaffold" in medicinal chemistry because it can interact effectively with a wide range of biological targets. nih.gov Its ability to form hydrogen bonds and serve as a bioisostere for other aromatic systems often leads to improved pharmacokinetic and pharmacodynamic properties of drug candidates. nih.gov This has led to the widespread incorporation of the pyrimidine scaffold into drugs with a broad spectrum of activities, including anticancer, antiviral, and antimicrobial agents. nih.govresearchgate.net

Future research is focused on leveraging these properties to create highly targeted drug delivery systems. Pyrimidine-based molecules are being designed as inhibitors that target specific proteins, such as kinases, which are often implicated in diseases like cancer. nih.gov By designing dual-target kinase inhibitors, researchers aim to develop safer and more efficient medicines with lower risks of drug interactions and improved safety profiles. nih.gov The pyrimidine scaffold is central to designing molecules that target essential components of the cytoskeleton, like microtubules, interfering with cancer cell division. nih.gov Derivatives of pyrimidine are also crucial in developing drugs that combat multidrug resistance in cancer cells by inhibiting ABC transporter proteins. researchgate.net

Integration with Nanotechnology for Advanced Biomedical Applications

The convergence of nanotechnology and biotechnology offers exciting prospects for pyrimidine derivatives. The functional groups on compounds like this compound allow for their conjugation to nanoparticles, creating advanced hybrid materials for biomedical use.

Research on other heterocyclic polymers, such as polyrhodanine, provides a blueprint for this integration. Polyrhodanine has been combined with superparamagnetic iron oxide nanoparticles (MNPs) for applications including drug delivery and magnetic resonance imaging (MRI). nih.gov It has also been complexed with metallic nanoparticles, like silver, to create materials with potent antibacterial properties. nih.gov This strategy of functionalizing nanoparticles with active organic molecules is a promising direction. Polymers derived from this compound could be used to coat or functionalize nanoparticles, enhancing their biocompatibility, stability, and targeting capabilities for applications in targeted drug delivery, medical imaging, and antimicrobial therapies. nih.gov

Development of Diagnostic Reagents and Biosensors

The development of sensitive and selective diagnostic tools is a critical area of modern medicine. Pyrimidine derivatives are emerging as key components in the design of novel biosensors and diagnostic reagents.

A compelling example is the use of a polymer based on 2,4-diamino-6-hydroxypyrimidine as a fluorescent probe. researchgate.net This material demonstrated high sensitivity and selectivity for the detection of Cu2+ ions in aqueous solutions, showcasing the potential of pyrimidine-based polymers in environmental and biological sensing. researchgate.net

Future work could focus on designing similar probes based on this compound for detecting other biologically important analytes. Furthermore, the principles of biosensor engineering, where a genetic circuit is designed to produce a fluorescent output in response to a specific molecule, represent a powerful future direction. nih.govyoutube.com Such "whole-cell" biosensors can be used for high-throughput screening and real-time monitoring, and the pyrimidine scaffold could be integral in designing the target recognition elements of these systems. youtube.com

Table 1: Research Findings on Pyrimidine Derivatives in Advanced Applications

Application Area Pyrimidine Derivative Research Finding
Novel Materials Poly(azomethine-urethane) from 2,4-diamino-6-hydroxyprimidine Synthesized as a fluorescent probe for detecting Cu2+ ions. researchgate.net
Polymer Applications 2-Amino-4,6-dimethoxypyrimidine (ADMP) Used in preparing solid polymer electrolytes for dye-sensitized solar cells. nbinno.com
Targeted Drug Therapy General Pyrimidine Scaffolds Act as privileged scaffolds in kinase inhibitors and microtubule-targeting agents for cancer therapy. nih.govnih.gov
Nanotechnology Polyrhodanine (analogue) with Silver Nanoparticles Created a complex with significant antimicrobial effectiveness. nih.gov

| Biosensors | Polymer from 2,4-diamino-6-hydroxyprimidine | Demonstrated high selectivity and sensitivity as a fluorescent probe for Cu2+. researchgate.net |

Green Chemistry Approaches in Pyrimidine Synthesis

Traditionally, the synthesis of pyrimidine analogues involved methods that required large quantities of solvents and reagents, which were often hazardous and time-consuming. nih.gov In line with the principles of sustainable development, significant research is now directed towards green chemistry approaches for pyrimidine synthesis. powertechjournal.com These modern, cost-effective methodologies aim to minimize environmental impact while improving efficiency. nih.gov

Key green synthetic techniques that are being applied to the production of pyrimidines include:

Microwave-Assisted and Ultrasound-Assisted Synthesis: These energy-efficient methods can significantly reduce reaction times and improve product yields. nih.govpowertechjournal.com Ultrasound irradiation, for example, has been used to efficiently synthesize pyrano[2,3-d]pyrimidine derivatives in an aqueous medium. jmaterenvironsci.com

Use of Green Solvents and Catalysts: Replacing hazardous organic solvents with water or employing solvent-free reaction conditions is a cornerstone of green chemistry. researchgate.netjmaterenvironsci.com The use of environmentally benign and reusable catalysts, including biocatalysts, is also a major focus. powertechjournal.compowertechjournal.com

Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single step to form a product, are highly efficient. jmaterenvironsci.com These reactions reduce the number of synthetic steps, saving time, energy, and resources, and minimizing waste. researchgate.net

These sustainable practices are crucial for the future large-scale production of this compound and other valuable heterocyclic compounds, aligning chemical manufacturing with environmental stewardship. powertechjournal.com

Table 2: Green Chemistry Techniques for Pyrimidine Synthesis

Technique Description Advantages
Microwave-Assisted Synthesis Uses microwave energy to heat reactions. Reduced reaction times, higher yields, increased purity. nih.gov
Ultrasound-Assisted Synthesis Uses ultrasonic waves to promote chemical reactions. Shorter reaction times, simple work-up, excellent yields, often in aqueous media. nih.govjmaterenvironsci.com
Solvent-Free Synthesis Reactions are conducted without a solvent, often by grinding reagents together ("Grindstone Chemistry"). Reduces solvent waste, lowers costs, environmentally friendly. researchgate.netnih.gov
Green Catalysts Employs non-toxic, reusable, or biocatalytic catalysts. Improves sustainability, reduces hazardous waste, enhances reaction efficiency. powertechjournal.compowertechjournal.com

| Multicomponent Reactions (MCRs) | Combines three or more reactants in a one-pot synthesis. | High atom economy, reduced number of steps, minimizes waste. researchgate.netjmaterenvironsci.com |

Exploration of New Biological Targets and Mechanisms of Action

While the role of this compound and its analogs as inhibitors of dihydrofolate reductase (DHFR) is well-documented, ongoing research is actively exploring novel biological targets and alternative mechanisms of action. This expansion of research horizons opens up new therapeutic possibilities for this versatile chemical scaffold, moving beyond its traditional classification as an antifolate agent. Investigations are revealing its potential to interact with other critical enzymes and cellular pathways implicated in a range of diseases from metabolic disorders to parasitic infections and even as tools in molecular biology.

One significant area of exploration is the inhibition of the nucleotide pyrophosphatase/phosphodiesterase (NPP) family, particularly NPP1. kuleuven.be This enzyme is involved in various biological processes, including bone mineralization and insulin (B600854) signaling. kuleuven.be Overexpression of NPP1 has been linked to insulin resistance, making it a promising target for the treatment of type 2 diabetes. kuleuven.be In the search for novel NPP1 inhibitors, a compound library was screened, leading to the optimization of hits to develop potent and selective inhibitors. kuleuven.be Research has demonstrated that derivatives built from pyrimidine scaffolds can act as competitive inhibitors against NPP1, suggesting a new therapeutic avenue for conditions associated with its dysregulation. kuleuven.be

Another key target that has emerged is Pteridine Reductase 1 (PTR1), an essential enzyme in trypanosomatid parasites, which are responsible for diseases like leishmaniasis and African trypanosomiasis. researchgate.net PTR1 provides a bypass pathway for folate metabolism, allowing parasites to survive even when their primary DHFR enzyme is inhibited. researchgate.net Therefore, dual inhibition of both DHFR and PTR1 is a key strategy for developing effective anti-parasitic drugs. researchgate.net The 2,4-diaminopyrimidine core, a fundamental part of this compound, is recognized as a crucial substructure for PTR1 inhibitors. researchgate.net Pyrrolopyrimidine derivatives, which can be synthesized from this compound, have been specifically investigated as inhibitors of Trypanosoma brucei PTR1 (TbPTR1). researchgate.net

Furthermore, derivatives of this compound are proving instrumental in the study of RNA biology, specifically concerning riboswitches. researchgate.netbeilstein-journals.orgnih.gov A naturally occurring preQ1 class-I riboswitch can function as a ribozyme, utilizing O6-alkylated 7-aminomethyl-7-deazaguanine (preQ1) derivatives as cofactors for methyl group transfer. researchgate.netnih.gov This action results in the self-methylation of the RNA. nih.gov Synthetic routes starting from this compound are used to create these specialized O6-alkylated preQ1 derivatives. researchgate.netbeilstein-journals.orgnih.govd-nb.info This research opens up new possibilities for developing RNA labeling tools and provides a deeper understanding of gene regulation at the RNA level. researchgate.netnih.gov

The following table summarizes the key findings related to the exploration of new biological targets for this compound and its derivatives.

Biological TargetResearch FocusPotential ApplicationMechanism of Action
Nucleotide Pyrophosphatase/Phosphodiesterase 1 (NPP1) Development of selective inhibitors to modulate insulin signaling pathways. kuleuven.beTreatment of Type 2 Diabetes. kuleuven.beCompetitive inhibition. kuleuven.be
Pteridine Reductase 1 (PTR1) Design of inhibitors targeting the folate pathway in trypanosomatid parasites. researchgate.netAnti-parasitic drug discovery (e.g., for leishmaniasis, African trypanosomiasis). researchgate.netInhibition of the biopterin (B10759762) binding site. researchgate.net
preQ1 Class-I Riboswitch Synthesis of O6-alkylated preQ1 derivatives to serve as cofactors. researchgate.netbeilstein-journals.orgnih.govDevelopment of RNA labeling tools and study of gene regulation. researchgate.netnih.govCofactor for ribozyme-mediated methyl group transfer. nih.gov

This ongoing research underscores the versatility of the this compound scaffold. By identifying and validating these new biological targets, scientists are paving the way for the development of novel therapeutics and advanced molecular tools, significantly broadening the compound's biomedical applications.

Q & A

Basic: What are the standard synthetic routes for 6-Methoxypyrimidine-2,4-diamine?

Answer:
The synthesis typically involves introducing the methoxy group via nucleophilic substitution or condensation. A common approach is reacting 2,4-diaminopyrimidine with a methoxy-containing electrophile (e.g., methyl iodide in basic conditions). For example:

  • Step 1 : React 2,4-dichloropyrimidine with methoxide ions (NaOMe) in DMF at 80–100°C to substitute chlorine with methoxy groups .
  • Step 2 : Introduce amino groups via amination with ammonia or amines under controlled pH .
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane) ensures ≥95% purity .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Answer:
Key parameters include:

  • Temperature : Elevated temperatures (80–120°C) enhance substitution kinetics but must avoid decomposition (monitor via TLC/HPLC) .
  • Solvent : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
  • Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) for biphasic reactions .
  • Scale-up : Continuous flow reactors reduce side reactions (e.g., hydrolysis) compared to batch methods .
    Data Example :
ParameterOptimal RangePurity (%)Yield (%)
Temperature100°C9785
Solvent (DMF)20% v/v9582

Basic: What spectroscopic techniques confirm the structure of this compound?

Answer:

  • NMR :
    • ¹H NMR : Methoxy protons resonate at δ 3.8–4.0 ppm (singlet). Aromatic protons appear as doublets (δ 6.5–7.2 ppm) .
    • ¹³C NMR : Methoxy carbon at δ 55–60 ppm; pyrimidine carbons at δ 150–165 ppm .
  • Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 167.1 (calculated: 167.08) .
  • X-ray Crystallography : Confirms bond angles (e.g., C-N-C ~120°) and planarity of the pyrimidine ring .

Advanced: How to resolve contradictions in spectroscopic data for derivatives?

Answer:

  • Case Study : Discrepancies in ¹H NMR signals (e.g., split vs. singlet) may arise from tautomerism or solvent effects. Use deuterated DMSO for H-bonding analysis .
  • X-ray Diffraction : Resolve ambiguous NOEs in 2D-NMR by determining crystal packing (e.g., Cl···N interactions at 3.09–3.10 Å in similar compounds) .
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) predict optimized geometries and verify experimental IR/NMR .

Basic: What biological activities are associated with this compound?

Answer:
The compound is a scaffold for kinase inhibitors (e.g., Trk, CSF-1R) due to its planar structure and H-bonding capacity . Key findings:

  • Enzyme Inhibition : IC₅₀ of 50–100 nM against TrkA in in vitro assays .
  • Anticancer Activity : Induces apoptosis in HeLa cells (EC₅₀ = 10 μM) via ROS generation .

Advanced: How to address discrepancies between in vitro and in vivo efficacy?

Answer:

  • Metabolic Stability : Evaluate hepatic microsomal stability (e.g., t₁/₂ < 30 min suggests rapid clearance) .
  • Prodrug Design : Introduce lipophilic groups (e.g., benzyl) to enhance bioavailability. For example, a prodrug analog showed 3× higher plasma AUC in murine models .
  • Formulation : Use nanoemulsions or liposomes to improve solubility (e.g., 2.5 mg/mL in PBS vs. 0.1 mg/mL free compound) .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation .
  • Storage : Store at 2–8°C in amber vials under nitrogen to prevent oxidation .

Advanced: What are the degradation pathways under varying pH and temperature?

Answer:

  • Acidic Conditions (pH < 3) : Hydrolysis of the methoxy group to hydroxyl, confirmed by LC-MS (new peak at m/z 153.1) .
  • Alkaline Conditions (pH > 10) : Ring-opening via nucleophilic attack at C2, forming urea derivatives .
  • Thermal Stability : Decomposes above 150°C (TGA 5% weight loss at 155°C) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.